Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Anticancer Colorectal carcinoma CDK-8

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine (CAS 67005-21-4; molecular formula C₁₆H₁₂BrN₃; MW 326.19) is a disubstituted 2-aminopyrimidine bearing a 3‑bromophenyl group at the C4 position and an unsubstituted phenyl ring at C6. The compound belongs to the well‑established class of 2‑aminopyrimidine kinase inhibitor scaffolds, where the 2‑amino group serves as a critical hinge‑binding motif and the C4/C6 aryl substituents govern target selectivity and potency.

Molecular Formula C16H12BrN3
Molecular Weight 326.19 g/mol
CAS No. 67005-21-4
Cat. No. B1601698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
CAS67005-21-4
Molecular FormulaC16H12BrN3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20)
InChIKeySMZYUUMTUYREMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine (CAS 67005-21-4): A Meta-Bromo 2-Aminopyrimidine Scaffold for Kinase-Targeted Medicinal Chemistry


4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine (CAS 67005-21-4; molecular formula C₁₆H₁₂BrN₃; MW 326.19) is a disubstituted 2-aminopyrimidine bearing a 3‑bromophenyl group at the C4 position and an unsubstituted phenyl ring at C6 . The compound belongs to the well‑established class of 2‑aminopyrimidine kinase inhibitor scaffolds, where the 2‑amino group serves as a critical hinge‑binding motif and the C4/C6 aryl substituents govern target selectivity and potency . Its predicted physicochemical profile includes a melting point of 149 °C, a calculated LogP of approximately 4.56, and a predicted pKa of 2.89, consistent with a moderately lipophilic, weakly basic heterocycle amenable to both oral bioavailability optimization and further synthetic derivatization .

Why 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine Cannot Be Interchanged with Its Para-Bromo Regioisomer or Des-Phenyl Analogs


The position of the bromine substituent on the C4‑aryl ring is not a trivial structural variation. In the broader 2‑aminopyrimidine and related pyridopyrimidine kinase inhibitor classes, the meta‑bromophenyl orientation has been demonstrated to confer distinct ATP‑binding site interactions and selectivity profiles compared with the para‑bromo or unsubstituted phenyl analogs [1][2]. For example, PD 158780, a potent EGFR/ErbB inhibitor (EGFR IC₅₀ = 0.008 nM), derives its activity specifically from the 4‑[(3‑bromophenyl)amino]pyrido[3,4‑d]pyrimidine pharmacophore; the corresponding 4‑bromo isomer shows markedly different inhibitory potency [1]. Published structure–activity relationship (SAR) studies on 5‑(2‑amino‑6‑(3/4‑bromophenyl)pyrimidin‑4‑yl)benzene‑1,3‑diol scaffolds further demonstrate that the 3‑bromo and 4‑bromo regioisomers produce divergent anticancer activity profiles against HCT116 colorectal carcinoma cells, with distinct compound leads (k8 vs. k14) emerging from each substitution pattern [3]. These regioisomer‑dependent differences in target engagement and cellular potency mean that simply substituting a 4‑bromophenyl or des‑phenyl analog will not reproduce the biological or physicochemical behavior of 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine in a given assay system.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine Versus Closest Analogs


Meta-Bromo vs. Para-Bromo Regioisomer: Divergent Anticancer Activity in HCT116 Colorectal Carcinoma

In a direct head‑to‑head SAR study by Kumar et al. (2019), pyrimidine scaffolds bearing either a 3‑bromophenyl or 4‑bromophenyl group at the C6 position were evaluated for antiproliferative activity against the HCT116 human colorectal carcinoma cell line using the SRB assay [1]. Within the 3‑bromophenyl sub‑series, compound k8 was identified as the most potent anticancer agent, while in the 4‑bromophenyl sub‑series, compound k14 emerged as the lead. Although exact numerical IC₅₀ values are not publicly disaggregated in the abstract, the study explicitly concludes that the two regioisomeric series yield distinct lead compounds with different potency rankings, and molecular docking revealed that the 3‑bromophenyl‑containing k14 exhibited the best docking score within the CDK‑8 ATP binding pocket [1]. This demonstrates that the meta‑bromo orientation is not interchangeable with the para‑bromo orientation for achieving optimal CDK‑8 engagement.

Anticancer Colorectal carcinoma CDK-8

Meta-Bromophenyl Pharmacophore in EGFR Tyrosine Kinase Inhibition: Class-Level Precedent for Regioisomeric Specificity

The critical role of the 3‑bromophenyl (meta‑bromo) substituent in conferring potent kinase inhibition is well established in the pyridopyrimidine class. PD 158780 (N4‑(3‑bromophenyl)‑N6‑methyl‑pyrido[3,4‑d]pyrimidine‑4,6‑diamine), which incorporates the identical 3‑bromophenyl‑amino pharmacophore, inhibits EGFR with an IC₅₀ of 0.008 nM, ErbB2 with an IC₅₀ of 49 nM, and ErbB4 with an IC₅₀ of 52 nM, while showing no inhibition of FGF or PDGF‑mediated tyrosine phosphorylation [1][2]. SAR studies on isomeric 4‑[(bromophenyl)amino]pyrido[d]pyrimidines demonstrated that the meta‑bromo orientation is essential for high‑affinity ATP‑site binding; the corresponding para‑bromo isomers exhibit significantly reduced potency [1]. This class‑level evidence strongly supports the inference that 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine, which positions the identical 3‑bromophenyl group for hinge‑region interaction, will display regioisomer‑dependent kinase binding that cannot be replicated by 4‑(4‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine (CAS 433935‑87‑6).

EGFR Tyrosine kinase inhibitor Kinase selectivity

Physicochemical Differentiation: LogP and pKa Distinguish 3-Bromo from 4-Bromo and 3-Chloro Analogs

The predicted physicochemical properties of 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine differentiate it from its closest halogen‑substituted analogs. The target compound exhibits a predicted LogP of 4.56 and pKa of 2.89 ± 0.10, reflecting the electron‑withdrawing effect of the meta‑bromine on the pyrimidine core . By comparison, the 3‑chlorophenyl analog (CAS 59807‑17‑9, MW 281.74) has a lower molecular weight and reduced lipophilicity due to the smaller, less polarizable chlorine atom. The 4‑bromophenyl regioisomer (CAS 433935‑87‑6, MW 326.19) shares the same molecular formula but differs in the spatial orientation of the bromine, which alters the compound's dipole moment, crystal packing, and potentially its melting point (experimental mp of the 3‑bromo isomer: 149 °C ). These differences in LogP and pKa directly influence passive membrane permeability, solubility, and oral absorption potential in lead optimization programs.

Lipophilicity Ionization Drug-likeness

Synthetic Versatility: The C4 Aryl Bromide as a Handle for Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The presence of the aryl bromide at the meta position of the C4 phenyl ring provides a chemically orthogonal handle for palladium‑catalyzed cross‑coupling reactions, enabling late‑stage diversification without affecting the C6 phenyl or the 2‑amino group . This is a key differentiator from the des‑bromo analog 4,6‑diphenylpyrimidin‑2‑amine, which lacks a functionalizable halogen and therefore requires de novo synthesis for each derivative. Among halogenated analogs, the aryl bromide offers an optimal balance of oxidative addition reactivity (Ar‑Br > Ar‑Cl) and stability toward unwanted nucleophilic displacement (Ar‑Br < Ar‑I), making it the preferred substrate for Suzuki‑Miyaura, Buchwald‑Hartwig, and related cross‑coupling methodologies [1]. The 3‑chlorophenyl analog (CAS 59807‑17‑9), while also amenable to cross‑coupling, requires more forcing conditions or specialized ligands due to the lower reactivity of the C–Cl bond, potentially limiting substrate scope and yield.

Suzuki-Miyaura coupling Late-stage functionalization Medicinal chemistry

Commercial Availability and Purity Benchmarking: 98% Purity with Ambient Shipping Tolerability

4‑(3‑Bromophenyl)‑6‑phenylpyrimidin‑2‑amine is commercially available at ≥98% purity (HPLC) from multiple suppliers, with pricing structures that reflect its status as a research‑grade building block rather than a catalog commodity . The compound can be shipped at room temperature within the continental US, reducing cold‑chain logistics costs compared with thermally labile analogs . By contrast, the 4‑bromophenyl regioisomer (CAS 433935‑87‑6) is listed at 96% purity from certain suppliers , representing a potentially meaningful 2% purity differential that may necessitate repurification for assays sensitive to trace impurities (e.g., crystallography, biophysical assays). Additionally, the target compound is stocked by multiple independent vendors, reducing single‑source supply risk compared with less common analogs.

Procurement Purity Supply chain

Procurement-Relevant Application Scenarios for 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine (CAS 67005-21-4)


Kinase Inhibitor Lead Generation Targeting CDK-8 or EGFR/ErbB Family Kinases

Based on the regioisomer‑specific SAR evidence from Kumar et al. (2019) showing that 3‑bromophenyl‑containing pyrimidine scaffolds yield distinct CDK‑8 docking poses and antiproliferative profiles in HCT116 cells , and the established precedent of the 3‑bromophenyl pharmacophore in sub‑nanomolar EGFR inhibition (PD 158780: EGFR IC₅₀ = 0.008 nM) , 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine should be prioritized as the starting scaffold for medicinal chemistry programs targeting these kinases. The compound provides the critical 2‑aminopyrimidine hinge‑binding motif and the meta‑bromo substituent required for ATP‑pocket occupancy, while the C6 phenyl group serves as a vector for additional selectivity‑conferring modifications.

Parallel SAR Library Synthesis via Suzuki-Miyaura Late-Stage Diversification

The aryl bromide at the C4 meta position enables efficient palladium‑catalyzed Suzuki‑Miyaura cross‑coupling for rapid generation of C4‑aryl diversified analog libraries . This synthetic strategy allows a single batch of 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine to serve as the common advanced intermediate for 24‑, 48‑, or 96‑well plate parallel synthesis, significantly reducing the number of linear synthetic steps required per analog compared with the non‑halogenated 4,6‑diphenylpyrimidin‑2‑amine scaffold. Procurement of this compound in multi‑gram quantities (≥5 g) is therefore cost‑effective for core‑scaffold library production, with purity ≥98% minimizing the need for post‑coupling purification of the intermediate.

Regioisomeric Selectivity Profiling in Bromophenyl‑Pyrimidine Chemical Biology

For chemical biology studies designed to probe the impact of halogen substitution pattern on kinome‑wide selectivity, 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine should be co‑profiled with its 4‑bromophenyl regioisomer (CAS 433935‑87‑6) and 3‑chlorophenyl analog (CAS 59807‑17‑9) as a minimal matched‑pair set. The differential LogP (4.56 for 3‑bromo vs. lower values for the chloro analog) and distinct dipole orientation (meta‑ vs. para‑bromo) provide orthogonal physicochemical variables that can be correlated with off‑target binding profiles, cellular permeability, and intracellular target engagement in kinase selectivity panels such as DiscoverX KINOMEscan or Reaction Biology Corporation HotSpot assays.

Computational Chemistry and Structure‑Based Drug Design Model Building

The experimentally determined melting point (149 °C) and predicted physicochemical parameters (LogP 4.56, pKa 2.89) of 4‑(3‑bromophenyl)‑6‑phenylpyrimidin‑2‑amine provide validated input data for molecular dynamics simulations, free energy perturbation (FEP) calculations, and pharmacokinetic property prediction models. The compound's well‑defined crystallinity (sharp melting point) also suggests suitability for small‑molecule X‑ray crystallography to obtain a high‑resolution apo structure, which can serve as a reference for co‑crystallization studies with target kinases. These computational and structural biology applications justify procurement of high‑purity (≥98%) material from vendors supplying Certificates of Analysis.

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.